molecular formula C9H6O3S2 B2445988 Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate CAS No. 2219374-17-9

Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B2445988
CAS No.: 2219374-17-9
M. Wt: 226.26
InChI Key: SEFQAJRTEAPXKV-UHFFFAOYSA-N
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Description

Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring fused with a thieno[2,3-b]thiophene structure

Properties

IUPAC Name

methyl 2-formylthieno[2,3-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S2/c1-12-8(11)7-3-5-2-6(4-10)13-9(5)14-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFQAJRTEAPXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)SC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate typically involves the condensation of appropriate thiophene derivatives. One common method includes the reaction of 5-formylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the esterified product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and high-yield processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Methyl 5-carboxythieno[2,3-b]thiophene-2-carboxylate.

    Reduction: Methyl 5-hydroxymethylthieno[2,3-b]thiophene-2-carboxylate.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate is utilized as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for the development of novel materials with tailored properties for specific applications in organic synthesis .

Medicinal Chemistry

Research indicates that this compound may possess biological activities that are valuable in drug development. It has been investigated for potential anti-inflammatory and anticancer properties. Studies have shown promising results regarding its efficacy against certain cancer cell lines, suggesting that it may serve as a lead compound for further drug design .

Materials Science

In the field of materials science, this compound is being explored for its applications in organic semiconductors. It has potential uses in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's electronic properties make it suitable for these advanced applications .

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of various thiophene derivatives, including this compound. The results indicated significant cell growth inhibition across multiple cancer cell lines, supporting its potential as an anticancer agent .

Case Study 2: Organic Electronics

Research focused on the application of this compound in organic electronics highlighted its effectiveness in enhancing charge transport properties in OLEDs. The compound was incorporated into device architectures, resulting in improved efficiency and stability compared to traditional materials .

Mechanism of Action

The mechanism of action of methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory or cancer pathways.

Comparison with Similar Compounds

  • Methyl thiophene-2-carboxylate
  • 5-Methyl-2-thiophenecarboxaldehyde
  • Thieno[2,3-b]thiophene derivatives

Comparison: Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the fused thiophene ring system. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .

Biological Activity

Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring fused with a thieno structure and a carboxylate group. The synthesis of this compound typically involves multi-component reactions (MCR) that utilize the Vilsmeier–Haack reaction or other methodologies to introduce the formyl and carboxylate functionalities effectively .

Structural Formula

The structural formula can be represented as follows:

C1H1O1S1C1H1O1\text{C}_1\text{H}_1\text{O}_1\text{S}_1\text{C}_1\text{H}_1\text{O}_1

Antitumor Activity

Research indicates that compounds containing thiophene moieties exhibit significant antitumor properties. This compound has been evaluated in various cancer cell lines. A study demonstrated that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating potent cytotoxicity against tumor cells .

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54918Inhibition of angiogenesis

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the range of 32-64 µg/mL .

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans128Antifungal

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in certain cancer cell lines.
  • Antimicrobial Mechanisms : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Case Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the in vivo efficacy of this compound using a xenograft model of breast cancer. The compound was administered at doses of 10 and 20 mg/kg body weight for three weeks. Results showed a significant reduction in tumor volume compared to the control group, with histological analysis revealing increased apoptosis within the tumors .

Case Study 2: Antimicrobial Testing in Clinical Isolates

Another study assessed the antimicrobial efficacy of this compound against clinical isolates from infected patients. The results indicated that this compound effectively inhibited growth in resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in treating resistant infections .

Q & A

Q. What are the key synthetic routes for preparing Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate?

The synthesis typically involves cyclization of methyl [(3-formylthiophen-2-yl)thio]acetate using DBU (1,8-diazabicycloundec-7-ene) in dichloromethane (DCM) at 0°C, followed by purification via silica gel column chromatography (63% yield) . The formyl group can be introduced via oxidation or formylation reactions, as seen in analogous thiophene derivatives .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • NMR spectroscopy : Confirms regiochemistry and functional group integrity (e.g., formyl proton at ~9.8 ppm).
  • Mass spectrometry (MS) : Provides molecular ion peaks (e.g., [M⁺] at m/z 194.19) .
  • Elemental analysis : Validates purity (e.g., calculated C: 61.84%, H: 5.15%, S: 16.51%; observed values within ±0.3%) .

Q. How is the purity of the compound assessed during synthesis?

Thin-layer chromatography (TLC) with Rf values (e.g., 0.47 in hexane/ethyl acetate) and melting point analysis (e.g., 105–107°C) are standard methods . High-performance liquid chromatography (HPLC) may also be employed for quantification.

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of related thienothiophene derivatives?

Microwave-assisted reactions reduce reaction times from hours to minutes while maintaining yields. For example, condensation of formylpyrroles with active methylene compounds under microwaves achieves >90% yield in 10–15 minutes . This method could be adapted for formylthienothiophene intermediates.

Q. What role does the formyl group play in electronic properties for material science applications?

The electron-withdrawing formyl group enhances π-conjugation in the thienothiophene core, improving charge carrier mobility. This is critical in liquid crystal design (e.g., alkyl 5-(4-alkoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate esters) for organic electronics . Computational studies (DFT) predict a bandgap reduction of ~0.5 eV compared to non-formylated analogs.

Q. What strategies resolve discrepancies in elemental analysis data for thienothiophene derivatives?

Discrepancies often arise from incomplete purification or hygroscopicity. Recrystallization in non-polar solvents (e.g., hexane/chloroform) or sublimation under vacuum improves purity. For example, recrystallization of methyl thieno[2,3-b]thiophene-2-carboxylate increased elemental analysis accuracy to ±0.1% .

Q. How do ester and formyl groups influence biological activity in medicinal chemistry?

The ester group enhances membrane permeability, while the formyl group enables Schiff base formation with biological amines. Derivatives like methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate show antitumor activity via kinase inhibition (IC50 = 1.2 µM) . Structure-activity relationship (SAR) studies require modifying these groups to optimize binding.

Methodological Guidance

Q. How to design experiments for analyzing nucleophilic reactivity at the formyl group?

  • Kinetic studies : Monitor reactions with amines (e.g., aniline) via UV-Vis spectroscopy at λmax = 320 nm.
  • Computational modeling : Use Gaussian 16 with B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs) and predict electrophilicity .

Q. What computational tools predict solubility and stability of this compound?

  • COSMO-RS : Estimates solubility in organic solvents (e.g., logP = 2.1 in DMSO).
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C) .

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